Cas no 19075-32-2 (Benzobthiophen-4-ylamine hydrochloride)

Benzobthiophen-4-ylamine hydrochloride is a heterocyclic organic compound featuring a benzothiophene core with an amine functional group at the 4-position, in its hydrochloride salt form. This compound is of interest in pharmaceutical and materials research due to its structural versatility as a building block for synthesizing biologically active molecules or functional materials. The hydrochloride salt enhances stability and solubility, facilitating handling and reactivity in synthetic applications. Its benzothiophene scaffold is particularly valuable in medicinal chemistry for designing ligands or intermediates targeting therapeutic pathways. The product is characterized by high purity and consistent quality, making it suitable for rigorous research and development purposes.
Benzobthiophen-4-ylamine hydrochloride structure
19075-32-2 structure
Product Name:Benzobthiophen-4-ylamine hydrochloride
CAS No:19075-32-2
MF:C8H8ClNS
MW:185.673819541931
MDL:MFCD18432507
CID:1083699
PubChem ID:73553611
Update Time:2025-11-07

Benzobthiophen-4-ylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophen-4-amine hydrochloride
    • 1-Benzothiophen-4-amine hydrochloride (1:1)
    • 1-benzothiophen-4-aMine
    • Benzo[b]thiophen-4-ylamine hydrochloride
    • SB34708
    • 1-BENZOTHIOPHEN-4-AMINE HYDROCHLORIDE
    • CS-0318360
    • 1-benzothiophen-4-amine;hydrochloride
    • BS-49505
    • MFCD18432507
    • Y11369
    • 19075-32-2
    • Benzo[b]thiophen-4-amine, hydrochloride (1:1)
    • Benzo[b]thiophen-4-ylamine HCl
    • benzothiophen-4-amine hydrochloride
    • BENZO[B]THIOPHEN-4-AMINE HCL
    • DB-360138
    • Benzobthiophen-4-ylamine hydrochloride
    • MDL: MFCD18432507
    • Inchi: 1S/C8H7NS.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-5H,9H2;1H
    • InChI Key: SONFOXDXMBOMPK-UHFFFAOYSA-N
    • SMILES: Cl.S1C=CC2C(=CC=CC1=2)N

Computed Properties

  • Exact Mass: 185.0065981g/mol
  • Monoisotopic Mass: 185.0065981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų

Benzobthiophen-4-ylamine hydrochloride Security Information

Benzobthiophen-4-ylamine hydrochloride Pricemore >>

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Alichem
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Benzobthiophen-4-ylamine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:19075-32-2)Benzobthiophen-4-ylamine hydrochloride
Order Number:A1004238
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:01
Price ($):179.0
Email:sales@amadischem.com

Additional information on Benzobthiophen-4-ylamine hydrochloride

Introduction to Benzobthiophen-4-ylamine Hydrochloride (CAS No. 19075-32-2)

Benzobthiophen-4-ylamine hydrochloride, a compound with the chemical formula C₁₃H₉ClN₂S, is a derivative of benzobthiophene, a heterocyclic aromatic compound. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. The CAS number 19075-32-2 uniquely identifies this substance in scientific literature and databases, facilitating accurate referencing and research. The product name Benzobthiophen-4-ylamine hydrochloride underscores its chemical composition and the presence of an amine group, which is a key functional moiety in many pharmacologically active molecules.

The benzobthiophene core is a fused ring system consisting of a benzene ring and a thiophene ring, both connected at two adjacent positions. This structural motif is known for its stability and ability to interact with biological targets in various ways. The introduction of an amine group at the 4-position of the benzobthiophene ring enhances its reactivity and potential for further functionalization. The hydrochloride salt form of this compound improves its solubility in water, making it more suitable for various applications in drug formulation and delivery.

Recent research has highlighted the Benzobthiophen-4-ylamine hydrochloride as a promising scaffold for developing novel therapeutic agents. Studies have demonstrated its potential in inhibiting certain enzymes and receptors that are implicated in various diseases, including cancer and neurological disorders. The amine group in the molecule can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity. Additionally, the sulfur atom in the thiophene ring can participate in coordination interactions with metal ions, which may be exploited for designing metal-based drugs or drug conjugates.

In the realm of oncology, Benzobthiophen-4-ylamine hydrochloride has shown promise as an inhibitor of kinases, which are enzymes that play a crucial role in cell signaling pathways associated with tumor growth and progression. Preclinical studies have indicated that this compound can disrupt aberrant signaling pathways by binding to specific kinase domains, thereby inhibiting their activity. The structural flexibility of the benzobthiophene core allows for modifications that can fine-tune its binding properties, making it a versatile candidate for drug development.

Another area where Benzobthiophen-4-ylamine hydrochloride has shown significant potential is in neurodegenerative diseases. Research suggests that it may interact with amyloid-beta plaques, a hallmark of Alzheimer's disease, by inhibiting their aggregation or promoting their clearance from the brain. The ability of this compound to cross the blood-brain barrier is also being explored, as it would enable direct delivery to affected neural tissues. Furthermore, its interaction with neurotransmitter receptors has been investigated for potential applications in treating neurological disorders such as Parkinson's disease and epilepsy.

The synthesis of Benzobthiophen-4-ylamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the amine group at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

Quality control and analytical characterization are critical aspects of working with Benzobthiophen-4-ylamine hydrochloride. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to confirm its identity and assess its purity. These analytical methods ensure that researchers receive a consistent and reliable product for their studies.

The pharmacokinetic properties of Benzobthiophen-4-ylamine hydrochloride are also an area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical studies have begun to unravel these properties, providing insights into dosing regimens and potential drug-drug interactions.

In conclusion, Benzobthiophen-4-ylamine hydrochloride (CAS No. 19075-32-2) is a structurally interesting compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for drug development across multiple therapeutic areas. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use. As our understanding of biological targets advances, compounds like Benzobthiophen-4-ylamine hydrochloride are poised to play a crucial role in the next generation of therapeutics.

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Amadis Chemical Company Limited
(CAS:19075-32-2)Benzobthiophen-4-ylamine hydrochloride
A1004238
Purity:99%
Quantity:1g
Price ($):179.0
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